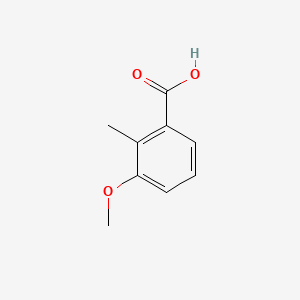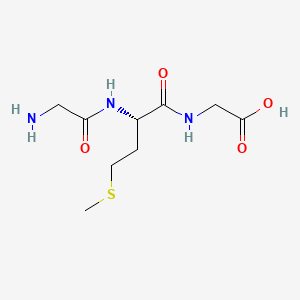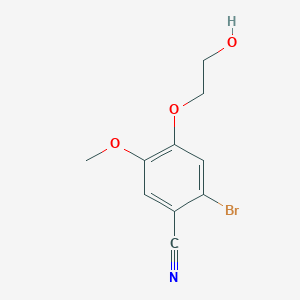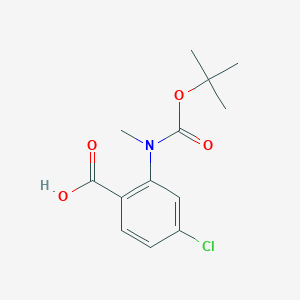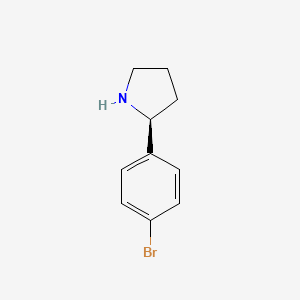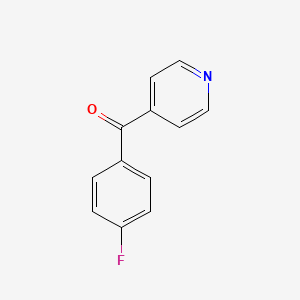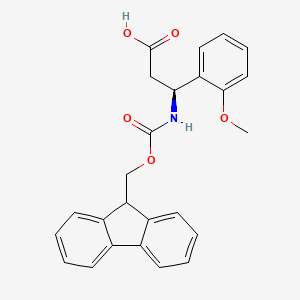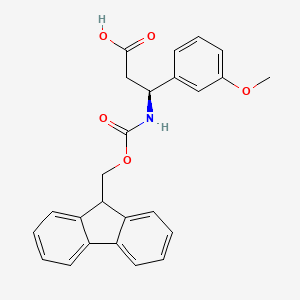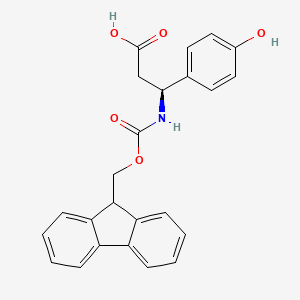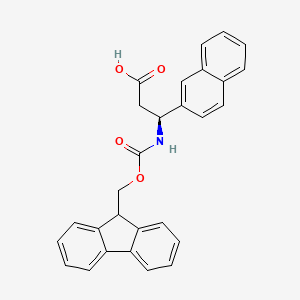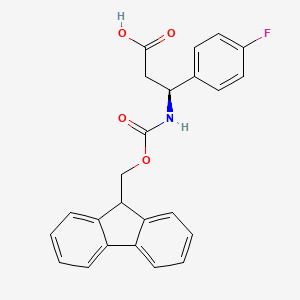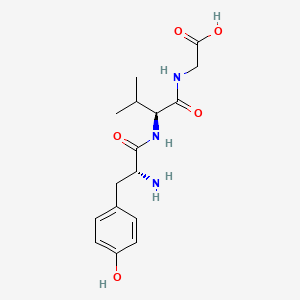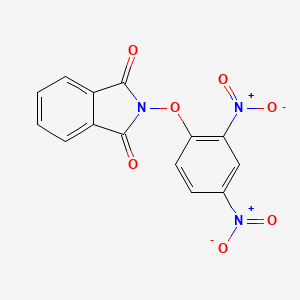
2-(Azidomethyl)-1,3,5-trimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(Azidomethyl)-1,3,5-trimethylbenzene" is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that involve azide-functionalized aromatic compounds and their derivatives. For instance, the preparation of azaboratabenzene derivatives and their reactivity, as well as the synthesis of aminomethylated triethylbenzene, can offer indirect information about the synthesis and properties of azidomethylated trimethylbenzene compounds .
Synthesis Analysis
The synthesis of related azide-functionalized aromatic compounds involves multistep procedures. For example, the synthesis of 1,2-azaboratabenzene derivatives starts from readily available precursors and involves deprotonation and reaction with metal complexes . Similarly, the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from benzene also involves a multistep process, indicating that the synthesis of "2-(Azidomethyl)-1,3,5-trimethylbenzene" would likely require careful planning and execution of multiple synthetic steps .
Molecular Structure Analysis
The molecular structure of azide-functionalized compounds can be complex and may lead to unexpected products. For instance, the thermolysis of azide compounds with hexamethyl-Dewar-benzene resulted in the formation of pentamethyl(iminoethyl)-4H-1,2-diazepines, with the structure confirmed by X-ray crystallography . This suggests that the molecular structure of "2-(Azidomethyl)-1,3,5-trimethylbenzene" could also exhibit interesting and unexpected characteristics upon undergoing certain reactions.
Chemical Reactions Analysis
The chemical reactivity of azide-functionalized aromatic compounds can lead to a variety of products through pericyclic reactions. The thermolysis of aryl azides with hexamethyl-Dewar-benzene, for example, resulted in products like 1-aminopyrrole and ketones, depending on the nature of the aromatic group and the reaction conditions . This indicates that "2-(Azidomethyl)-1,3,5-trimethylbenzene" could also participate in diverse chemical reactions, leading to a range of potential products.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-(Azidomethyl)-1,3,5-trimethylbenzene" are not directly reported, the properties of similar compounds can provide some insights. Azide groups are known for their high reactivity, particularly in click chemistry and cycloaddition reactions. The presence of trimethyl groups would likely influence the compound's hydrophobicity and steric effects, affecting its reactivity and physical properties such as solubility and melting point. The papers suggest that the properties of azide-functionalized aromatic compounds can be quite diverse and context-dependent .
科学的研究の応用
Supramolecular Scaffolding
1,3,5-Trimethylbenzene derivatives have been studied for their ability to act as supramolecular scaffolds. The steric effects of substituents on these benzene rings can influence molecular recognition and binding affinities in supramolecular hosts. This is due to the directional steering of binding elements toward the central ring, enhancing the interaction with target molecules (Wang & Hof, 2012).
Adsorption and Environmental Applications
Azide-functionalized trimethylbenzene compounds, similar to 2-(Azidomethyl)-1,3,5-trimethylbenzene, have been developed for environmental applications. For example, polymers derived from triptycene and 1,2,3-triazole motifs, which may include azide-functionalized trimethylbenzenes, show promise for selective CO2 capture and dye adsorption. These materials offer potential in gas storage/separation and water pollution control, addressing environmental issues like toxic dye effluents from the textile industry (Bera, Ansari, Mondal, & Das, 2018).
Catalysis and Organic Synthesis
The azide group in 2-(Azidomethyl)-1,3,5-trimethylbenzene can be a versatile functional group in organic synthesis and catalysis. For instance, azide-functionalized materials have been used as catalysts in aerobic oxidation reactions. Such compounds can facilitate the conversion of trimethylbenzenes to more valuable chemicals like benzenetricarboxylic acids, which are significant in polymer materials (Hirai, Tatsukawa, Kameda, Sakaguchi, & Ishii, 2006).
特性
IUPAC Name |
2-(azidomethyl)-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7-4-8(2)10(6-12-13-11)9(3)5-7/h4-5H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRDSVMEBMBTKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN=[N+]=[N-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442679 |
Source


|
| Record name | 2-(Azidomethyl)-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)-1,3,5-trimethylbenzene | |
CAS RN |
93368-76-4 |
Source


|
| Record name | 2-(Azidomethyl)-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

